2-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol;hydrochloride 2-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16414516
InChI: InChI=1S/C11H11F2N3O.ClH/c12-11(13)16-6-5-10(15-16)14-7-8-3-1-2-4-9(8)17;/h1-6,11,17H,7H2,(H,14,15);1H
SMILES:
Molecular Formula: C11H12ClF2N3O
Molecular Weight: 275.68 g/mol

2-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol;hydrochloride

CAS No.:

Cat. No.: VC16414516

Molecular Formula: C11H12ClF2N3O

Molecular Weight: 275.68 g/mol

* For research use only. Not for human or veterinary use.

2-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol;hydrochloride -

Specification

Molecular Formula C11H12ClF2N3O
Molecular Weight 275.68 g/mol
IUPAC Name 2-[[[1-(difluoromethyl)pyrazol-3-yl]amino]methyl]phenol;hydrochloride
Standard InChI InChI=1S/C11H11F2N3O.ClH/c12-11(13)16-6-5-10(15-16)14-7-8-3-1-2-4-9(8)17;/h1-6,11,17H,7H2,(H,14,15);1H
Standard InChI Key BGZCELZYJHOSGT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CNC2=NN(C=C2)C(F)F)O.Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-[[[1-(difluoromethyl)-1H-pyrazol-3-yl]amino]methyl]phenol;hydrochloride. Its molecular formula is C₁₁H₁₂ClF₂N₃O, with a molecular weight of 275.68 g/mol . The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical formulations.

Structural Analysis

The compound’s structure comprises three key components:

  • Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The 1-position is substituted with a difluoromethyl (-CF₂H) group, which introduces electronegativity and metabolic stability.

  • Aminomethyl Linker: A -CH₂NH- bridge connecting the pyrazole ring to the phenolic moiety, enabling conformational flexibility and interaction with biological targets .

  • Phenolic Group: A hydroxyl-substituted benzene ring capable of hydrogen bonding and antioxidant activity.

The hydrochloride counterion forms an ionic bond with the aminomethyl group’s protonated nitrogen, stabilizing the crystal lattice.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence optimized for yield and purity:

Step 1: Pyrazole Ring Formation
A cyclocondensation reaction between hydrazine derivatives and 1,3-diketones generates the pyrazole core. For this compound, 1-(difluoromethyl)pyrazol-3-amine is synthesized via cyclization of difluoromethyl-substituted β-ketoesters with hydrazine hydrate.

Step 2: Aminomethylation
The pyrazole amine undergoes nucleophilic substitution with formaldehyde and phenol in a Mannich-type reaction, forming the aminomethyl-phenol linkage. This step requires careful pH control (pH 8–9) and temperatures of 60–80°C to minimize side reactions .

Step 3: Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in an ethanol-water mixture, precipitating the hydrochloride salt. Recrystallization from methanol yields high-purity product (>98% by HPLC).

Optimization Challenges

  • Difluoromethyl Incorporation: The electron-withdrawing -CF₂H group complicates nucleophilic substitution, necessitating polar aprotic solvents like DMF.

  • Regioselectivity: Ensuring substitution at the pyrazole’s 3-position requires catalytic directing groups, such as boron trifluoride etherate .

Physicochemical Properties

Physical and Spectral Data

PropertyValue
Molecular Weight275.68 g/mol
Melting Point192–195°C (decomposes)
Solubility (25°C)45 mg/mL in water
LogP (Octanol-Water)1.8 (predicted)
pKaPhenolic OH: 9.2; Amine: 6.7

Spectroscopic Characteristics:

  • ¹H NMR (D₂O, 400 MHz): δ 7.25 (d, 1H, pyrazole-H), 6.85–7.10 (m, 4H, aromatic), 4.35 (s, 2H, -CH₂NH-), 3.90 (s, 1H, -CF₂H) .

  • IR (KBr): 3350 cm⁻¹ (O-H stretch), 1620 cm⁻¹ (C=N pyrazole), 1120 cm⁻¹ (C-F).

Stability Profile

The compound is hygroscopic and requires storage under nitrogen at 2–8°C. Aqueous solutions (pH 4–6) show 90% stability after 30 days at 25°C.

Study ModelOutcomeCitation
Murine macrophage (RAW264.7)60% reduction in TNF-α at 10 μM
Aspergillus nigerMIC = 12.5 μg/mL

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